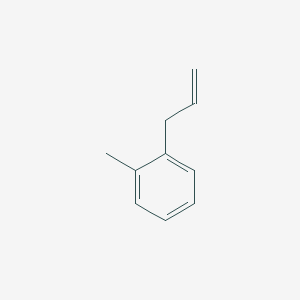

1-Allyl-2-methylbenzene

Vue d'ensemble

Description

It is a clear, almost colorless liquid with a boiling point of approximately 174.85°C and a density of 0.895 g/mL at 25°C . This compound is part of the benzene derivatives family and is characterized by the presence of an allyl group (CH2=CH-CH2-) attached to the benzene ring at the second position, along with a methyl group at the first position.

Méthodes De Préparation

1-Allyl-2-methylbenzene can be synthesized through various methods, including:

Electrophilic Aromatic Substitution: This method involves the alkylation of toluene with allyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Industrial Production: Industrially, this compound can be produced through the catalytic dehydrogenation of 2-allyltoluene.

Analyse Des Réactions Chimiques

1-Allyl-2-methylbenzene undergoes various chemical reactions, including:

Oxidation: The allyl group in this compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Hydrogenation: The double bond in the allyl group can be hydrogenated to form 1-ethyl-2-methylbenzene using hydrogen gas (H2) and a palladium catalyst.

Applications De Recherche Scientifique

Synthesis of Fine Chemicals

1-Allyl-2-methylbenzene is utilized as an intermediate in the synthesis of fine chemicals. Its reactivity allows it to undergo various transformations, including:

- Alkylation Reactions: It can react with nucleophiles to form larger alkylated products.

- Polymerization: The allyl group can participate in polymerization reactions, leading to the formation of polymers with specific properties.

Case Study: Polymer Synthesis

A study demonstrated that this compound can be polymerized using radical initiators to produce thermosetting resins. These resins exhibit excellent thermal stability and mechanical properties, making them suitable for high-performance applications in coatings and adhesives .

Pharmaceutical Applications

The compound serves as a building block in the synthesis of pharmaceutical agents. Its structural features allow for modifications that lead to biologically active derivatives.

Example: Anticancer Agents

Research has shown that derivatives of this compound exhibit cytotoxic activity against certain cancer cell lines. By modifying the allyl group or introducing additional functional groups, researchers have developed compounds with enhanced therapeutic efficacy .

Fragrance Industry

Due to its pleasant aromatic profile, this compound is employed in the fragrance industry. It is used as a component in perfumes and scented products.

Market Analysis

The global market for fragrance compounds has seen a rise in demand for natural and synthetic aromatic compounds, including this compound. Its use contributes to the complexity and depth of fragrance formulations while ensuring stability and longevity .

Chemical Research

In chemical research, this compound is often used as a model compound to study reaction mechanisms involving allylic systems.

Research Insights

Studies focusing on the isomerization of allylbenzenes have utilized this compound to investigate reaction pathways and kinetics. Such research contributes to a deeper understanding of organic reaction mechanisms and aids in the development of new synthetic methodologies .

Environmental Applications

The compound's properties are also being explored for environmental applications, particularly in the development of biodegradable materials.

Biodegradable Polymers

Research indicates that polymers derived from this compound can be designed to degrade under specific conditions, making them suitable for environmentally friendly packaging solutions .

Data Summary Table

| Application Area | Description | Example/Case Study |

|---|---|---|

| Fine Chemicals | Intermediate for alkylation and polymerization | Thermosetting resins |

| Pharmaceuticals | Building block for biologically active compounds | Anticancer agents |

| Fragrance Industry | Component in perfumes and scented products | Market demand analysis |

| Chemical Research | Model compound for studying reaction mechanisms | Isomerization studies |

| Environmental Applications | Development of biodegradable materials | Biodegradable polymers |

Mécanisme D'action

The mechanism of action of 1-allyl-2-methylbenzene involves its reactivity at the allylic and benzylic positions. The allylic position is particularly reactive due to the resonance stabilization of the allylic radical, carbocation, or anion . This reactivity allows the compound to participate in various catalytic processes, such as dehydrogenation and hydrogenolysis, facilitated by metal catalysts like platinum and iridium.

Comparaison Avec Des Composés Similaires

1-Allyl-2-methylbenzene can be compared with other similar compounds, such as:

1-Allyl-4-fluorobenzene: This compound has a fluorine atom at the fourth position instead of a methyl group, which affects its reactivity and applications.

2-Methyl-2-propenylbenzene: Similar to this compound but with a different position of the double bond, leading to variations in chemical behavior.

Allylbenzene: Lacks the methyl group, making it less sterically hindered and more reactive in certain reactions.

These comparisons highlight the unique properties of this compound, such as its specific reactivity due to the presence of both allyl and methyl groups.

Activité Biologique

1-Allyl-2-methylbenzene, also known as 2-Allyltoluene, is a compound that has garnered attention in medicinal chemistry and organic synthesis due to its structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, biochemical pathways, and relevant case studies.

This compound is characterized by its clear, colorless liquid form with a boiling point of approximately 174.85°C and a density of 0.895 g/mL at 25°C. It has the molecular formula and is classified as a flammable liquid and an eye irritant. The compound features an allyl group attached to a methyl-substituted benzene ring, which influences its reactivity and interaction with biological systems .

The biological activity of this compound is primarily attributed to its ability to undergo electrophilic aromatic substitution reactions. This mechanism allows the compound to interact with various biological targets, influencing cellular processes such as signaling pathways and gene expression. The compound's reactivity is enhanced by the presence of the allyl group, which can participate in oxidation reactions leading to the formation of aldehydes or carboxylic acids.

Target Interactions

- Electrophilic Aromatic Substitution : The compound interacts with aromatic rings in target molecules through electrophilic substitution.

- Oxidation Pathways : It can affect biochemical pathways involving the oxidation of allylic and benzylic alcohols, potentially leading to altered cellular metabolism.

Cellular Effects

Research indicates that compounds similar to this compound can influence cellular functions:

- Apoptosis Induction : Similar allylic compounds have shown the ability to induce apoptosis in cancer cells by modulating key signaling pathways such as STAT3 and Nrf2 .

- Gene Expression Modulation : These compounds can alter gene expression profiles related to cell survival and proliferation.

Case Studies

Several studies highlight the potential therapeutic applications of allylic compounds, including derivatives like this compound:

- Anticancer Activity : Research has shown that allylic compounds can significantly reduce cell proliferation in various cancer types by inducing apoptosis. For example, diallyl sulfide (a related compound) was observed to activate caspase-3 pathways in hepatocellular carcinoma cells .

- Metastatic Inhibition : In models of breast cancer, allylic compounds have been noted to inhibit metastasis by downregulating proteins associated with cell mobility and migration .

- Biochemical Pathway Modulation : Studies indicate that these compounds can enhance antioxidant defenses via Nrf2 pathway activation while simultaneously suppressing pro-inflammatory cytokines, which may contribute to their anticancer effects .

Summary of Findings

The biological activity of this compound is supported by its ability to engage in significant biochemical interactions leading to therapeutic effects:

Propriétés

IUPAC Name |

1-methyl-2-prop-2-enylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12/c1-3-6-10-8-5-4-7-9(10)2/h3-5,7-8H,1,6H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVIHJJUMPAUQNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4074697 | |

| Record name | Benzene, 1-methyl-2-(2-propen-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1587-04-8 | |

| Record name | Benzene, 1-methyl-2-(2-propenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001587048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Allyl-2-methylbenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73972 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-methyl-2-(2-propen-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Allyl-2-methylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the preferred conformation of the allyl group in 1-allyl-2-methylbenzene?

A1: Research using supersonic molecular jet laser time-of-flight mass spectroscopy (TOFMS) combined with molecular orbital-molecular mechanics (MOMM-85) calculations revealed that the minimum-energy conformer of this compound has the allyl group nearly perpendicular to the benzene ring. [] This conformation is characterized by a dihedral angle (τ1) of approximately 90 degrees between the planes defined by the benzene ring and the allyl group (Cortho-Cipso-Cα-Cβ). Furthermore, the olefinic C=C bond of the allyl group prefers to eclipse the Cα-Hα bond, resulting in a dihedral angle (τ2) of ±120 degrees for Cipso-Cα-Cβ-Cγ. []

Q2: How does this compound interact with small molecules like methane and water?

A2: The research demonstrates that this compound can form stable clusters with small molecules like methane, ethane, water, and ammonia. [] These molecules primarily coordinate with the π-system of both the allyl substituent and the aromatic ring. Lennard-Jones potential energy calculations (6-12-1 atom-atom) were employed to elucidate the structures of these clusters, providing valuable insights into the nature of these interactions. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.